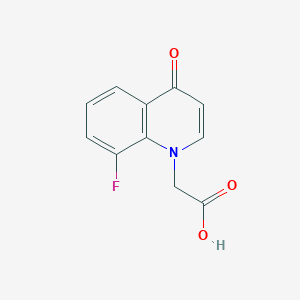
2-(8-fluoro-4-oxoquinolin-1(4H)-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(8-fluoro-4-oxoquinolin-1(4H)-yl)acetic acid is a useful research compound. Its molecular formula is C11H8FNO3 and its molecular weight is 221.187. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(8-Fluoro-4-oxoquinolin-1(4H)-yl)acetic acid is a derivative of quinoline, a class of compounds known for their diverse biological activities. This compound, characterized by its unique structure, has garnered attention for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is C10H8FNO3, with a molecular weight of approximately 203.19 g/mol. The compound features a quinoline core with a fluorine atom and an acetic acid moiety, contributing to its reactivity and biological profile.
Antibacterial Activity
Fluoroquinolones, including this compound, are recognized for their broad-spectrum antibacterial properties. Studies have demonstrated that derivatives like this compound exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to the ability of the compound to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication.
Anticancer Activity
Recent research has indicated that this compound possesses anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways .
Table 1: Summary of Biological Activities
Case Studies
- Antibacterial Efficacy : In a study evaluating the antibacterial properties of various quinoline derivatives, this compound was found to be effective against resistant strains of Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics.
- Antitumor Activity : A recent investigation into novel anticancer agents included this compound among several synthesized derivatives. It was noted that the compound exhibited moderate activity with IC50 values in the micromolar range compared to Doxorubicin, a standard chemotherapeutic agent .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- DNA Intercalation : The planar structure allows intercalation into DNA, disrupting replication.
- Enzyme Inhibition : Inhibition of key enzymes involved in nucleic acid synthesis is a common mechanism among quinolone derivatives.
特性
IUPAC Name |
2-(8-fluoro-4-oxoquinolin-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c12-8-3-1-2-7-9(14)4-5-13(11(7)8)6-10(15)16/h1-5H,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTGKIOFDDTHIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N(C=CC2=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













